

An In-depth Technical Guide to 5-Nonanol: Molecular Characteristics, Synthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nonanol

Cat. No.: B1584527

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **5-Nonanol**, a secondary alcohol with significant applications in chemical research and as a natural extractive.^[1] This document details its fundamental molecular properties, outlines a robust experimental protocol for its synthesis via Grignard reaction, and presents a standardized method for its analysis using gas chromatography-mass spectrometry (GC-MS). The information is intended for researchers, scientists, and professionals in drug development and related chemical fields.

Molecular and Physical Properties of 5-Nonanol

5-Nonanol, also known as dibutylcarbinol, is a nine-carbon secondary alcohol. Its hydroxyl group is located on the fifth carbon atom, leading to a symmetrical structure. This structure imparts specific physical and chemical properties that are summarized below.

Quantitative Data Summary

The key molecular and physical properties of **5-Nonanol** are presented in Table 1 for easy reference and comparison.

Property	Value
Molecular Formula	C ₉ H ₂₀ O ^{[2][3][4][5]}
Molecular Weight	144.25 g/mol ^{[4][6][7]}
CAS Registry Number	623-93-8 ^{[2][3][7]}
Appearance	Liquid ^[6]
Boiling Point	195 °C ^{[1][6]}
Density	0.821 g/mL at 20 °C ^{[1][6]}
Refractive Index	n _{20/D} 1.429 ^[6]
Flash Point	77 °C (closed cup) ^{[6][7]}
Solubility	Soluble in chloroform; slightly soluble in water (0.46 mg/mL at 15°C) ^[1]

Experimental Protocols

Synthesis of 5-Nonanol via Grignard Reaction

5-Nonanol can be effectively synthesized through the Grignard reaction, a powerful method for forming carbon-carbon bonds.^[1] The following protocol details the synthesis of **5-Nonanol** from n-butylmagnesium bromide and ethyl formate.^[3]

Materials and Reagents:

- Magnesium turnings
- Iodine crystal (as initiator)
- Anhydrous diethyl ether
- 1-Bromobutane (n-butyl bromide)
- Ethyl formate (purified)
- 15% Aqueous potassium hydroxide

- Anhydrous potassium carbonate or anhydrous calcium sulfate
- Water

Procedure:

- Preparation of the Grignard Reagent (n-butylmagnesium bromide):
 - All glassware must be thoroughly dried to prevent moisture from interfering with the reaction.
 - In a round-bottom flask equipped with a dropping funnel and a condenser, place dry magnesium turnings and a small crystal of iodine in anhydrous ether.
 - Prepare a solution of 1-bromobutane in anhydrous ether and add a small amount to the magnesium. The reaction should commence, indicated by the disappearance of the iodine color and gentle refluxing of the ether.
 - Once the reaction has started, add the remaining 1-bromobutane solution dropwise to maintain a steady reflux.
 - After the addition is complete, stir the mixture for an additional 15 minutes to ensure the complete formation of the Grignard reagent.
- Reaction with Ethyl Formate:
 - Cool the flask containing the Grignard reagent in an ice bath.
 - Add a solution of purified ethyl formate in anhydrous ether to the dropping funnel.
 - Add the ethyl formate solution dropwise to the stirred Grignard reagent at a rate that maintains gentle reflux.
 - After the addition is complete, remove the ice bath and stir the reaction mixture for 10 minutes.
- Work-up and Purification:

- Slowly add water to the reaction mixture to quench the reaction.
- To hydrolyze the intermediate and remove any unreacted ester, add a 15% aqueous solution of potassium hydroxide and reflux the mixture for 3 hours.
- Perform steam distillation on the reaction mixture and collect the distillate.
- Separate the organic layer (**5-Nonanol**) from the aqueous layer.
- Dry the organic layer over anhydrous potassium carbonate or calcium sulfate.
- Purify the crude **5-Nonanol** by distillation under reduced pressure. Collect the fraction boiling at 97-98 °C at 20 mmHg.

Analysis of **5-Nonanol** by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of volatile and semi-volatile compounds like **5-Nonanol**.^[8] The following is a general protocol for the analysis of **5-Nonanol**.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8860 GC system or equivalent.
- Mass Spectrometer: Mass selective detector.
- Column: DB-FATWAX Ultra Inert column or similar polar capillary column.
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 230 °C.

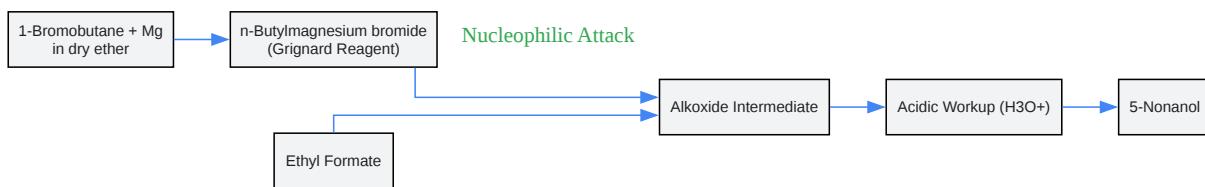
- Hold at 230 °C for 5 minutes.
- Detector Temperature: 280 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-300.

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **5-Nonanol** in a suitable solvent such as ethanol or isooctane.
 - Create a series of calibration standards by diluting the stock solution to different concentrations.
 - Add an internal standard (e.g., nonane) to each calibration standard and sample for improved quantitation.
- Sample Preparation:
 - Dilute the sample containing **5-Nonanol** in the same solvent used for the standards to a concentration within the calibration range.
- Injection and Analysis:
 - Inject a small volume (e.g., 1 µL) of the prepared standard or sample into the GC-MS system.
 - Acquire the data according to the specified instrument conditions.
- Data Analysis:
 - Identify the **5-Nonanol** peak in the chromatogram based on its retention time, which is determined by running a known standard.
 - Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

- Quantify the amount of **5-Nonanol** in the sample by constructing a calibration curve from the peak areas of the standards versus their concentrations.

Visualizations

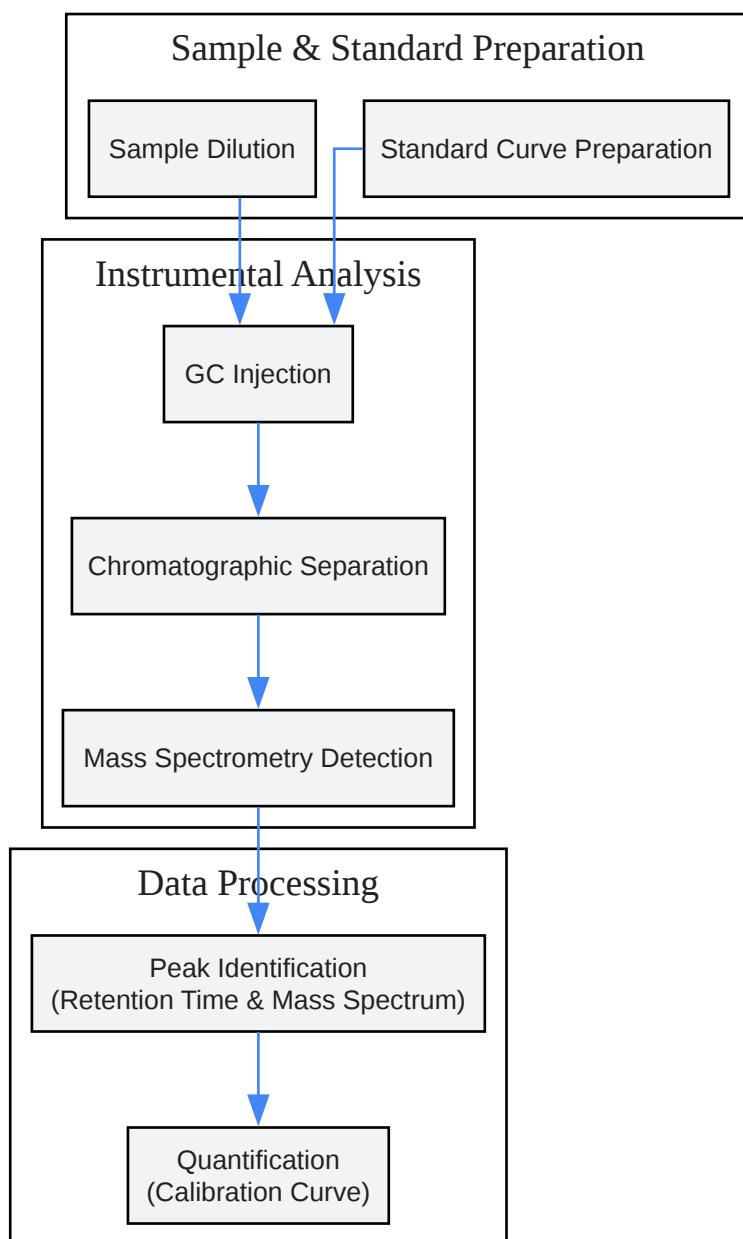

Molecular Structure of 5-Nonanol

The following diagram illustrates the chemical structure of **5-Nonanol**.

Caption: Chemical structure of **5-Nonanol** (C₉H₂₀O).

Synthesis Pathway of 5-Nonanol via Grignard Reaction

The diagram below outlines the key steps in the synthesis of **5-Nonanol** using a Grignard reagent.



[Click to download full resolution via product page](#)

Caption: Grignard synthesis of **5-Nonanol**.

Experimental Workflow for GC-MS Analysis

The logical flow of the Gas Chromatography-Mass Spectrometry analysis for **5-Nonanol** is depicted in the following workflow diagram.

[Click to download full resolution via product page](#)

Caption: GC-MS analysis workflow for **5-Nonanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Grignard Reaction [organic-chemistry.org]
- 2. 5-Nonanol | 623-93-8 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. EP3670486A1 - Processes for preparing 4-methyl-5-nonenone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 5. US10882806B2 - Processes for preparing 4-methyl-5-nonenone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 6. 5-NONANOL(623-93-8) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Nonanol: Molecular Characteristics, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584527#5-nonanol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1584527#5-nonanol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com